molecular formula C7H14F2O2Si B1586344 Ethyl difluoro(trimethylsilyl)acetate CAS No. 205865-67-4

Ethyl difluoro(trimethylsilyl)acetate

Cat. No. B1586344
M. Wt: 196.27 g/mol
InChI Key: DYAKYYSMROBYNG-UHFFFAOYSA-N
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Description

Ethyl difluoro(trimethylsilyl)acetate, also known as Ethyl 2,2-Difluoro-2-(trimethylsilyl)acetate, is a chemical compound with the molecular formula C7H14F2O2Si . It has a molecular weight of 196.27 .


Molecular Structure Analysis

The InChI code for Ethyl difluoro(trimethylsilyl)acetate is 1S/C7H14F2O2Si/c1-5-11-6(10)7(8,9)12(2,3)4/h5H2,1-4H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

Ethyl difluoro(trimethylsilyl)acetate is a liquid at room temperature . It has a specific gravity of 1.03 and a refractive index of 1.39 . The compound has a flash point of 55 °C/20mm .

Scientific Research Applications

  • Precursors in Organic Synthesis

    Ethyl difluoro(trimethylsilyl)acetate has been identified as a precursor in the synthesis of 3,3-Difluoroazetidinones. It is used in conjunction with carbonyl compounds and imines to produce these compounds, offering an alternative synthesis route for 3,3-difluoroazetidinones, which are valuable in various chemical applications (Bordeau et al., 2006).

  • Versatile Building Blocks

    Ethyl difluoro(trimethylsilyl)acetate is also highlighted as a versatile building block for the introduction of CF2CO2R groups in chemical compounds. It exhibits broad solubility in most organic solvents and can be prepared through various methods like deprotonation/silylation of ethyl difluoroacetate or by Reformatsky-type reactions. Its physical properties and preparative methods make it a valuable reagent in synthetic organic chemistry (Amii et al., 2014).

  • Fluoroalkylation Reactions

    A related compound, difluoro(trimethylsilyl)acetonitrile, derived from ethyl difluoro(trimethylsilyl)acetate, has been shown to be effective in fluoroalkylation reactions with aldehydes, N-tosylimines, N-alkylimines, and enamines. This suggests the utility of ethyl difluoro(trimethylsilyl)acetate derivatives in fluoroalkylation, an important reaction in the field of pharmaceuticals and agrochemicals (Kosobokov et al., 2012).

  • Catalyzed Asymmetric Reactions

    In asymmetric synthesis, ethyl difluoro(trimethylsilyl)acetate is used in aldol reactions with aldehydes. Chiral Lewis acids catalyze these reactions to produce α,α-difluoro β-hydroxy esters with high enantioselectivities. This demonstrates its application in producing stereochemically complex molecules, a key aspect in the development of pharmaceutical agents (Iseki et al., 1997).

  • Cross-Coupling Reactions

    Another significant application is in cross-coupling reactions, where α,α-difluoro-α-(trimethylsilyl)acetamides, derivatives of ethyl difluoro(trimethylsilyl)acetate, are arylated and heteroarylated. This process, catalyzed by palladium complexes, offers a versatile platform for generating a range of α,α-difluoro carbonyl compounds, which are important in medicinal chemistry and materials science (Ge et al., 2014).

Safety And Hazards

Ethyl difluoro(trimethylsilyl)acetate is classified as a flammable liquid and vapor. It may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

ethyl 2,2-difluoro-2-trimethylsilylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F2O2Si/c1-5-11-6(10)7(8,9)12(2,3)4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYAKYYSMROBYNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(F)(F)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14F2O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374562
Record name Ethyl trimethylsilyldifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl difluoro(trimethylsilyl)acetate

CAS RN

205865-67-4
Record name Ethyl trimethylsilyldifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2,2-Difluoro-2-(trimethylsilyl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

According to the above-described scheme, magnesium (243 mg, 10.0 mmol), chlorotrimethylsilane (Me3SiCl; 2.17 g, 20.0 mmol) and DMF (15 mL) were put into a two-neck reaction tube under nitrogen atmosphere. Ethyl chlorodifluoroacetate (Compound 3; 793 mg, 624 μL, 5.0 mmol) was added thereto with the reaction container being cooled in water bath, and then the mixture was stirred at room temperature for 1.5 hours. The reaction mixture was extracted with diethyl ether and washed with water, and an organic layer was dried with anhydrous sodium sulfate. Diethyl ether was distilled away under reduced pressure, and by carrying out the production by silica gel column chromatography, difluorotrimethylsilanylacetic acid ethyl ester (Compound 3a) was obtained with a yield of 43%.
Quantity
243 mg
Type
reactant
Reaction Step One
Quantity
2.17 g
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reactant
Reaction Step Two
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Quantity
15 mL
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reactant
Reaction Step Three
Quantity
624 μL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
M Bordeau, F Frébault, M Gobet, JP Picard - 2006 - Wiley Online Library
Difluoro(trimethylsilyl)acetamides 7 have been prepared from chlorodifluoroacetamides 5 by electrochemical silylation. When condensed with carbonyl compounds, they were shown to …
Q Shen - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
[2080743‐43‐5] C1 2 H 9 F 2 NO 4 S (MW 301.27) InChI = 1S/C12H9F2NO4S/c1‐2‐19‐11(18)12(13,14)20‐15‐9(16)7‐5‐3‐4‐6‐8(7)10(15)17/h3‐6H,2H2,1H3 InChIKey = …
Number of citations: 0 onlinelibrary.wiley.com
S Krishnamoorthy, GKS Prakash - Synthesis, 2017 - thieme-connect.com
There have been significant developments in the area of perfluoroalkyl group transfer using silicon reagents, specifically in nucleophilic trifluoromethylation. The mild and versatile …
Number of citations: 63 www.thieme-connect.com
K Fujikawa, A Kobayashi, H Amii - Synthesis, 2012 - thieme-connect.com
A convenient route to difluoromethylated pyridines was developed that involves copper-promoted cross-coupling of halopyridines with ethyl difluoro(trimethylsilyl)acetate and …
Number of citations: 53 www.thieme-connect.com
青野竜也 - 2016 - tsukuba.repo.nii.ac.jp
Difuoromethyl imidates are important structural motifs of agrochemicals (Fig. 5, 6).[1] For example,“Primisulfuron-methyl” and 2-difluoromethoxypyridine 109, each possessing a …
Number of citations: 4 tsukuba.repo.nii.ac.jp
X Ispizua-Rodriguez, C Barrett… - The Curious World of …, 2020 - books.google.com
Fluoroalkyl groups have long piqued the interest of scientists in no small part due to the interesting properties imparted by them to molecules crucial to the modern era [1À3]. Despite …
Number of citations: 0 books.google.com
OV Stanko, YV Rassukana, KA Zamulko… - Journal of Fluorine …, 2018 - Elsevier
The asymmetric synthesis of biorelevant aminophosphonates and aminophosphonic acids bearing trifluoromethyl, tetrafluoroethyl, perfluoropropyl or chlorodifluoromethyl group in the α-…
Number of citations: 5 www.sciencedirect.com
TLS Kishbaugh - Progress in Heterocyclic Chemistry, 2013 - Elsevier
The pyridine scaffold and its benzo derivatives are present in a number of natural products, biologically active materials, as well as in materials with interesting physical and chemical …
Number of citations: 3 www.sciencedirect.com
R Feng, Z Wu, J Xu, Q Liu, X Zeng - Journal of Analytical and Applied …, 2017 - Elsevier
Difluoroacetyl azide, CHF 2 C(O)N 3 , has been synthesized and characterized. The azide decomposes slowly at room temperature (300 K) into N 2 and difluoromethyl isocyanate CHF …
Number of citations: 7 www.sciencedirect.com
Y Liu, K Zhang, W Jiang, Y Yang… - Chemistry–An Asian …, 2017 - Wiley Online Library
A general method was developed for the synthesis of 1‐difluoroalkyl isoquinolines via the palladium‐catalyzed radical cascade difluoroalkylation–cyclization of vinyl isocyanides with …
Number of citations: 15 onlinelibrary.wiley.com

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